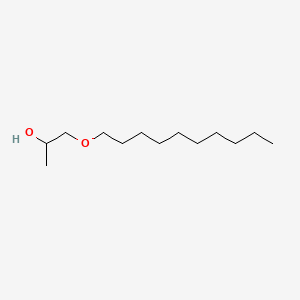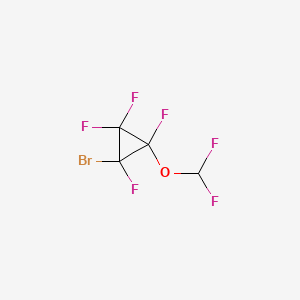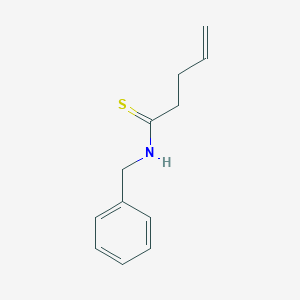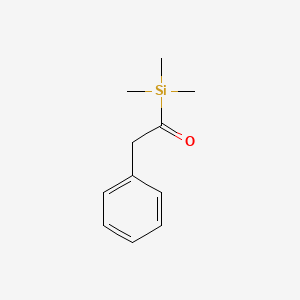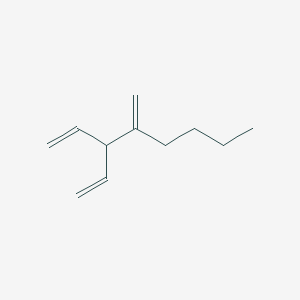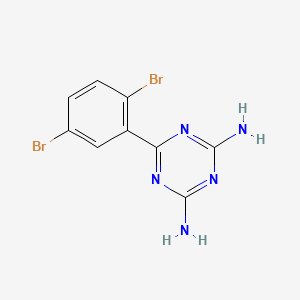
Benzo(a)pyrene-4,5-diol, 4,5-dihydro-, diacetate, cis-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzo(a)pyrene-4,5-diol, 4,5-dihydro-, diacetate, cis- is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two hydroxyl groups at the 4 and 5 positions, which are further acetylated. The cis- configuration indicates that the hydroxyl groups are on the same side of the molecule. Benzo(a)pyrene and its derivatives are known for their presence in various environmental pollutants and their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzo(a)pyrene-4,5-diol, 4,5-dihydro-, diacetate, cis- typically involves the following steps:
Starting Material: Benzo(a)pyrene is used as the starting material.
Dihydroxylation: The benzo(a)pyrene undergoes dihydroxylation to introduce hydroxyl groups at the 4 and 5 positions. This can be achieved using reagents such as osmium tetroxide (OsO4) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO).
Acetylation: The resulting diol is then acetylated using acetic anhydride (Ac2O) in the presence of a catalyst such as pyridine to form the diacetate derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its specialized nature and potential toxicity. the general principles of organic synthesis, such as batch processing and the use of appropriate protective equipment, would apply.
化学反应分析
Types of Reactions
Benzo(a)pyrene-4,5-diol, 4,5-dihydro-, diacetate, cis- can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the diacetate back to the diol or further reduce the aromatic rings.
Substitution: The acetyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized polycyclic aromatic hydrocarbons.
Reduction: Reduced forms of benzo(a)pyrene or the diol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Benzo(a)pyrene-4,5-diol, 4,5-dihydro-, diacetate, cis- has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity and transformation of polycyclic aromatic hydrocarbons.
Biology: Investigated for its interactions with biological macromolecules such as DNA and proteins.
Medicine: Studied for its potential role in carcinogenesis and its effects on cellular processes.
Industry: Used in environmental studies to understand the fate and behavior of polycyclic aromatic hydrocarbons in the environment.
作用机制
The mechanism of action of benzo(a)pyrene-4,5-diol, 4,5-dihydro-, diacetate, cis- involves its metabolic activation to reactive intermediates. These intermediates can form adducts with DNA, leading to mutations and potentially carcinogenic effects. The compound interacts with molecular targets such as the aryl hydrocarbon receptor (AhR), which regulates the expression of enzymes involved in its metabolism.
相似化合物的比较
Similar Compounds
Benzo(a)pyrene: The parent compound, known for its carcinogenic properties.
Benzo(a)pyrene-7,8-diol, 9,10-epoxide: Another metabolite with significant biological activity.
Dibenzopyrenes: Structurally related compounds with similar properties.
Uniqueness
Benzo(a)pyrene-4,5-diol, 4,5-dihydro-, diacetate, cis- is unique due to its specific dihydrodiol and diacetate functional groups, which influence its reactivity and biological interactions. Its cis- configuration also distinguishes it from other isomers and derivatives.
属性
CAS 编号 |
56182-92-4 |
|---|---|
分子式 |
C24H18O4 |
分子量 |
370.4 g/mol |
IUPAC 名称 |
[(4R,5S)-5-acetyloxy-4,5-dihydrobenzo[a]pyren-4-yl] acetate |
InChI |
InChI=1S/C24H18O4/c1-13(25)27-23-19-9-5-7-15-10-11-18-17-8-4-3-6-16(17)12-20(22(18)21(15)19)24(23)28-14(2)26/h3-12,23-24H,1-2H3/t23-,24+/m1/s1 |
InChI 键 |
SQENCHQQVKNBAX-RPWUZVMVSA-N |
手性 SMILES |
CC(=O)O[C@H]1[C@H](C2=CC3=CC=CC=C3C4=C2C5=C(C=CC=C15)C=C4)OC(=O)C |
规范 SMILES |
CC(=O)OC1C(C2=CC3=CC=CC=C3C4=C2C5=C(C=CC=C15)C=C4)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



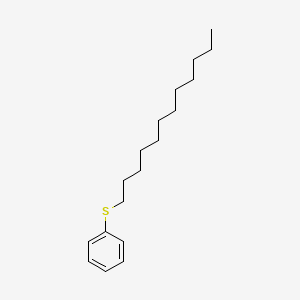
![Benzoic acid, 4-chloro-2-[(3,4-dimethylphenyl)amino]-](/img/structure/B14624334.png)
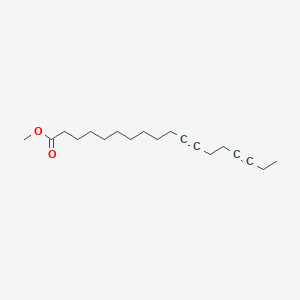
![N,N-Dimethyl-N'-(4-{[6-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)urea](/img/structure/B14624346.png)
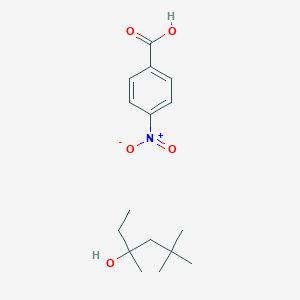
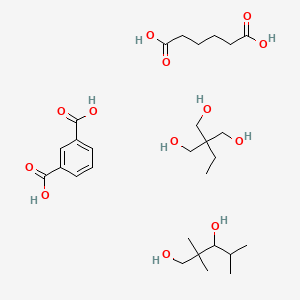
![2-[(2-Phenyl-1H-indol-3-yl)sulfanyl]propanoic acid](/img/structure/B14624351.png)
